molecular formula C5H10OS B033081 Oxane-4-thiol CAS No. 203246-71-3

Oxane-4-thiol

Cat. No.: B033081
CAS No.: 203246-71-3
M. Wt: 118.2 g/mol
InChI Key: HDEOKHIQTDMWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxane-4-thiol, also known as tetrahydro-2H-thiopyran-4-ol, is an organic compound containing a sulfur atom within a six-membered ring structure. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth carbon atom of the oxane ring. This compound is a colorless liquid with a distinct odor, commonly used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Oxane-4-thiol is a type of thiol compound . Thiols are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They are one of the main protective mechanisms of the body against oxidative stress .

Mode of Action

This process helps to prevent oxidative damage to cellular components such as proteins, DNA, and lipids .

Biochemical Pathways

Thiols are involved in various biochemical pathways. They are crucial in maintaining the redox homeostasis in cells . For instance, they are involved in the reduction of disulfide bonds in proteins, which can change the protein’s structure and function . Moreover, thiols can also react with ROS, leading to their detoxification and prevention of potential oxidative damage .

Pharmacokinetics

They are usually well-absorbed and can be distributed throughout the body due to their small size and polar nature .

Result of Action

The primary result of the action of this compound, like other thiols, is the protection of cells from oxidative damage. By neutralizing ROS, thiols prevent the oxidative damage of cellular components, thereby preserving the integrity and function of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can catalyze the oxidation of thiols, potentially affecting their antioxidant capacity . Moreover, the pH of the environment can also influence the ionization state of thiols, which can in turn affect their reactivity .

Biochemical Analysis

Biochemical Properties

Oxane-4-thiol plays a significant role in various biochemical reactions due to its thiol group (-SH). Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. This compound interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance . These interactions typically involve the formation of mixed disulfides or the reduction of disulfide bonds, thereby influencing the redox state of the cell.

Cellular Effects

This compound affects various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . Additionally, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting pathways such as glycolysis and the tricarboxylic acid cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cysteine residues in proteins, leading to the formation of mixed disulfides or the reduction of existing disulfide bonds . This thiol-disulfide exchange can alter protein function, enzyme activity, and signal transduction pathways. Furthermore, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that this compound can maintain its activity in vitro for extended periods, although its efficacy may diminish over time due to gradual oxidation.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been shown to enhance cellular antioxidant capacity and protect against oxidative damage. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the overwhelming of cellular detoxification mechanisms and the accumulation of reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. Another method involves the nucleophilic substitution of an alkyl halide with a thiol reagent, such as sodium hydrosulfide, to form the desired thiol compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous flow reactors to ensure consistent production and minimize the formation of by-products. The final product is then purified through distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Oxane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

    Oxidation: Disulfides, sulfinic acids, sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

Oxane-4-thiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Oxane-4-thiol can be compared with other thiol-containing compounds, such as ethanethiol, propanethiol, and butanethiol.

Uniqueness

This compound is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols. The presence of the oxane ring influences its reactivity and makes it a valuable compound in various chemical and industrial processes .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important building block in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

oxane-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEOKHIQTDMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594868
Record name Oxane-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203246-71-3
Record name Tetrahydro-2H-pyran-4-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203246-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxane-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPYRAN-4-THIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.